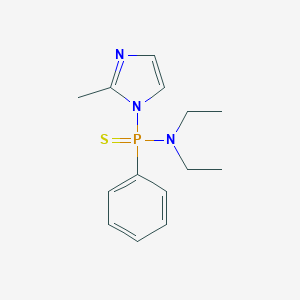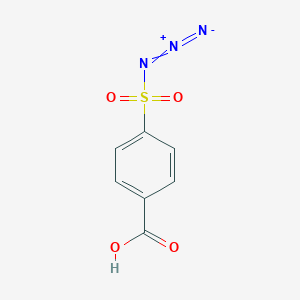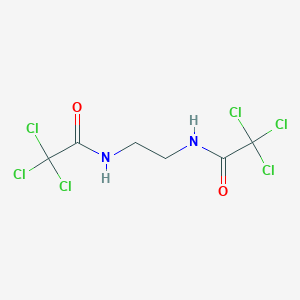
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N'-ethylenebis(2,2,2-trichloro-), also known as Ethylene Bis(trichloroacetamide) or EBDC, is an organic compound that has been widely used as a fungicide and bactericide in agriculture. It was first synthesized in the 1950s and has since become a popular choice for controlling fungal infections in crops. However, due to its potential toxicity and environmental concerns, there has been a growing interest in exploring alternative methods for pest control.
Wirkmechanismus
The mechanism of action of EBDC is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of the target organism, leading to cell death. EBDC has also been shown to inhibit the activity of certain enzymes that are essential for cell growth and replication.
Biochemical and Physiological Effects:
EBDC has been shown to have toxic effects on a variety of organisms, including humans, animals, and aquatic life. Exposure to EBDC can lead to skin irritation, respiratory problems, and neurological symptoms. In animals, EBDC has been shown to cause liver and kidney damage, as well as reproductive toxicity. Additionally, EBDC has been found to be persistent in the environment, with the potential to accumulate in soil and water sources.
Vorteile Und Einschränkungen Für Laborexperimente
EBDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Additionally, EBDC has a broad spectrum of activity, making it useful for studying a variety of organisms. However, due to its potential toxicity and environmental concerns, caution must be taken when using EBDC in laboratory experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding EBDC. One area of interest is the development of alternative methods for pest control that are less toxic and more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of EBDC and its potential effects on human health. Finally, research could be conducted to explore the use of EBDC in water treatment and other environmental applications.
Synthesemethoden
EBDC can be synthesized through the reaction of ethylenediamine with trichloroacetic acid. The reaction produces a white crystalline solid that is soluble in water and organic solvents. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EBDC has been extensively studied for its antifungal and antibacterial properties. It has been used to control a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria. Studies have also shown that EBDC can be effective against bacterial infections in animals and humans. Additionally, EBDC has been investigated for its potential use in water treatment, as it can effectively remove algae and bacteria from water sources.
Eigenschaften
| 17408-50-3 | |
Molekularformel |
C6H6Cl6N2O2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
RWNYTJHBXNDUAB-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
| 17408-50-3 | |
Synonyme |
N,N'-Ethylenebis(2,2,2-trichloroacetamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



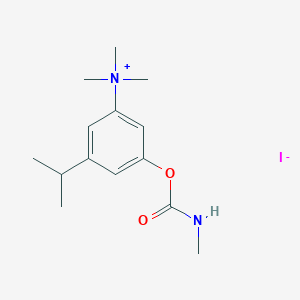


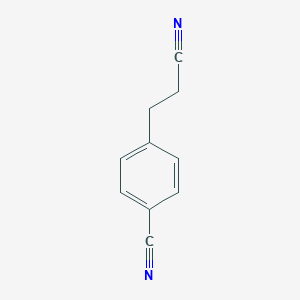

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
